molecular formula C21H28N2O6S2 B497419 1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]-2-methylpiperazine CAS No. 398996-50-4

1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]-2-methylpiperazine

Cat. No.: B497419
CAS No.: 398996-50-4
M. Wt: 468.6g/mol
InChI Key: IFCHDLJLSYOHDZ-UHFFFAOYSA-N
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Description

1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]-2-methylpiperazine is a complex organic compound with the molecular formula C20H26N2O6S2 It is characterized by the presence of two methoxy-5-methylphenyl groups attached to a piperazine ring via sulfonyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]-2-methylpiperazine typically involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 2-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (e.g., 25-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]-2-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl groups can be reduced to thiols or sulfides under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of thiols or sulfides.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]-2-methylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]-2-methylpiperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl groups can form strong interactions with protein active sites, while the piperazine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis[(2-methoxyphenyl)sulfonyl]piperazine
  • 1,4-Bis[(2-methylphenyl)sulfonyl]piperazine
  • 1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]ethylenediamine

Uniqueness

1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]-2-methylpiperazine is unique due to the presence of both methoxy and methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the piperazine core makes it a versatile compound for various applications.

Properties

IUPAC Name

1,4-bis[(2-methoxy-5-methylphenyl)sulfonyl]-2-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O6S2/c1-15-6-8-18(28-4)20(12-15)30(24,25)22-10-11-23(17(3)14-22)31(26,27)21-13-16(2)7-9-19(21)29-5/h6-9,12-13,17H,10-11,14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCHDLJLSYOHDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1S(=O)(=O)C2=C(C=CC(=C2)C)OC)S(=O)(=O)C3=C(C=CC(=C3)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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